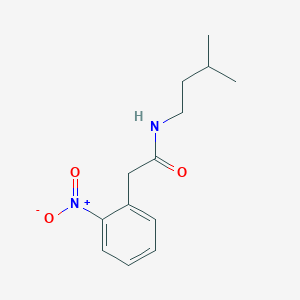![molecular formula C17H16N2O2S2 B5767786 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole, also known as PFT-α, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. PFT-α has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases.
Mécanisme D'action
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα inhibits p53-mediated apoptosis by binding to the p53 DNA-binding domain and preventing its transcriptional activity. This results in the downregulation of pro-apoptotic genes and the upregulation of anti-apoptotic genes, leading to cell survival. 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to enhance the efficacy of chemotherapy by reducing apoptosis in normal cells and increasing apoptosis in cancer cells. In ischemic injury, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to reduce infarct size and improve functional recovery by reducing oxidative stress and inflammation. In neurodegenerative diseases, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to protect against neurotoxicity and improve cognitive function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα in lab experiments is its high potency and specificity. 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to inhibit p53-mediated apoptosis at nanomolar concentrations, making it a valuable tool for studying the role of p53 in various disease models. However, one of the limitations of using 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα research. One area of interest is the development of more potent and selective p53 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα in other disease models, such as autoimmune diseases and infectious diseases. Finally, the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα is also an area of interest for future research.
Conclusion
In conclusion, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has various biochemical and physiological effects in different disease models and has advantages and limitations for lab experiments. There are several future directions for 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα research, including the development of more potent and selective p53 inhibitors, investigation of the role of 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα in other disease models, and the development of novel drug delivery systems.
Méthodes De Synthèse
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα can be synthesized using a multi-step process that involves the reaction of 2-aminobenzenethiol with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by a reaction with pyrrolidine and a final cyclization step. The purity of the final product can be achieved through recrystallization and purification using various chromatography techniques.
Applications De Recherche Scientifique
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been extensively studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. In cancer research, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to inhibit p53-mediated apoptosis and enhance the efficacy of chemotherapy in various cancer cell lines. In ischemic injury, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to reduce cell death and improve functional recovery in animal models of stroke and myocardial infarction. In neurodegenerative diseases, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,19-11-3-4-12-19)14-9-7-13(8-10-14)17-18-15-5-1-2-6-16(15)22-17/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHUCDSLPUXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)




![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)